N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide
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Overview
Description
N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide is a complex organic compound that features a unique combination of structural elements, including a pyridine ring, a piperidine ring, a sulfonyl group, and an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the pyridine-piperidine intermediate: This involves the reaction of pyridine with piperidine under specific conditions to form the pyridine-piperidine intermediate.
Sulfonylation: The intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling with adamantane: The final step involves coupling the sulfonylated intermediate with adamantane-1-carboxylic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.
Materials Science: Its structural properties may be useful in the development of new materials with specific characteristics, such as enhanced stability or reactivity.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)piperidine derivatives: These compounds share the pyridine-piperidine core but lack the sulfonyl and adamantane groups.
Sulfonylphenyl derivatives: Compounds with a sulfonylphenyl group but different substituents on the phenyl ring.
Adamantane derivatives: Compounds featuring the adamantane moiety but with different functional groups attached.
Uniqueness
N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide is unique due to its combination of structural elements, which confer specific properties such as enhanced stability, reactivity, and potential biological activity. This makes it distinct from other similar compounds and highlights its potential for various applications.
Properties
IUPAC Name |
N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O3S/c31-26(27-15-19-12-20(16-27)14-21(13-19)17-27)29-23-6-8-24(9-7-23)34(32,33)30-11-2-1-5-25(30)22-4-3-10-28-18-22/h3-4,6-10,18-21,25H,1-2,5,11-17H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJZORSJUQVUHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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